Isoxepac-d6

Description

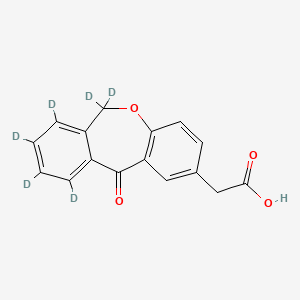

Structure

3D Structure

Properties

Molecular Formula |

C16H12O4 |

|---|---|

Molecular Weight |

274.30 g/mol |

IUPAC Name |

2-(6,6,7,8,9,10-hexadeuterio-11-oxobenzo[c][1]benzoxepin-2-yl)acetic acid |

InChI |

InChI=1S/C16H12O4/c17-15(18)8-10-5-6-14-13(7-10)16(19)12-4-2-1-3-11(12)9-20-14/h1-7H,8-9H2,(H,17,18)/i1D,2D,3D,4D,9D2 |

InChI Key |

QFGMXJOBTNZHEL-GBRSCYRESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C3=C(C=CC(=C3)CC(=O)O)OC2([2H])[2H])[2H])[2H] |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Isoxepac-d6 and its Application in Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Isoxepac-d6, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Isoxepac. The primary application of this compound is as a stable isotope-labeled internal standard for the accurate quantification of Isoxepac in biological matrices using mass spectrometry. This document details the physicochemical properties of this compound, its role in enhancing analytical precision, and the pharmacological context of Isoxepac. Furthermore, it provides detailed experimental protocols for the synthesis of Isoxepac, a standardized in vitro cyclooxygenase (COX) inhibition assay to characterize its anti-inflammatory activity, and a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its quantification.

Introduction to Isoxepac and this compound

Isoxepac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylacetic acid class of compounds. It exhibits analgesic, antipyretic, and anti-inflammatory properties. The therapeutic effects of Isoxepac are attributed to its inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.

This compound is a stable isotope-labeled version of Isoxepac where six hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule with a higher mass but nearly identical chemical and physical properties to the unlabeled Isoxepac. This characteristic makes this compound an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.

The primary and critical use of this compound is as an internal standard in bioanalytical assays to ensure the accuracy and precision of Isoxepac quantification in complex biological samples such as plasma and urine.

Physicochemical Properties

A summary of the key physicochemical properties of Isoxepac and its deuterated analog are presented below.

| Property | Isoxepac | This compound |

| Chemical Formula | C₁₆H₁₂O₄ | C₁₆H₆D₆O₄ |

| Molecular Weight | 268.26 g/mol | 274.30 g/mol |

| CAS Number | 55453-87-7 | 2012598-71-7 |

| Appearance | Beige Solid | Not specified, typically a solid |

| Solubility | Insoluble in water, soluble in DMSO and ethanol | Not specified, expected to be similar to Isoxepac |

Mechanism of Action of Isoxepac: Inhibition of Prostaglandin Synthesis

The anti-inflammatory, analgesic, and antipyretic effects of Isoxepac, like other NSAIDs, are primarily due to the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

Prostaglandin Biosynthesis Pathway and NSAID Inhibition

Caption: Prostaglandin biosynthesis pathway and the inhibitory action of Isoxepac.

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Celecoxib | 82 | 6.8 | 12 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Data compiled from publicly available literature.[1] |

The Role of this compound as an Internal Standard

In quantitative bioanalysis, especially with LC-MS/MS, an internal standard is crucial for achieving accurate and precise results. An ideal internal standard behaves identically to the analyte of interest during sample preparation and analysis but is distinguishable by the mass spectrometer.

Workflow for Quantitative Analysis using an Internal Standard

Caption: Generalized workflow for bioanalysis using an internal standard.

By adding a known amount of this compound to a sample before processing, any loss of the analyte (Isoxepac) during extraction or variations in instrument response will be mirrored by a proportional loss or variation in the internal standard. The final quantification is based on the ratio of the mass spectrometer signal of the analyte to that of the internal standard, which corrects for these potential errors.

Experimental Protocols

Synthesis of Isoxepac

The following is a representative two-step synthesis of Isoxepac.

Step 1: Condensation

-

In a reaction vessel, combine p-hydroxyphenylacetic acid (8-12 parts by weight), phthalide (6-12 parts by weight), and dimethylacetamide (DMAC) as the solvent.

-

Add sodium methylate (8-12 parts by weight) to the mixture.

-

Heat the reaction mixture to 80-170 °C under a pressure of 0.1-10 Pa for 3-10 hours.

-

After the reaction is complete, cool the mixture and adjust the pH to 1-5 with a suitable acid to precipitate 4-(2-carboxybenzyloxy)phenylacetic acid.

-

Isolate the product by filtration.

Step 2: Cyclization

-

Dissolve the 4-(2-carboxybenzyloxy)phenylacetic acid obtained in the previous step in glacial acetic acid.

-

Add polyphosphoric acid (3-52 parts by weight).

-

Heat the mixture to 30-100 °C under a pressure of 0.1-10 Pa for 3-12 hours.

-

Cool the reaction mixture to induce crystallization of the crude Isoxepac.

Step 3: Purification

-

Dissolve the crude Isoxepac in ethyl acetate.

-

Perform refining and decolorizing steps (e.g., treatment with activated carbon).

-

Crystallize the purified Isoxepac from the solution.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a general guideline for determining the IC50 values of a test compound like Isoxepac for COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compound (Isoxepac) and reference inhibitors (e.g., Ibuprofen, Celecoxib) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Isoxepac and reference inhibitors in DMSO.

-

In a 96-well plate, add in the following order:

-

150 µL of assay buffer

-

10 µL of heme

-

10 µL of either COX-1 or COX-2 enzyme solution

-

-

Add 10 µL of the diluted Isoxepac or reference inhibitor to the respective wells. For control wells (100% enzyme activity), add 10 µL of DMSO.

-

Incubate the plate at 25 °C for 5 minutes.

-

Add 20 µL of the colorimetric/fluorometric probe solution to each well.

-

Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.

-

Immediately measure the absorbance or fluorescence in kinetic mode for 5-10 minutes.

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of Isoxepac relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

LC-MS/MS Quantification of Isoxepac in Plasma

This is a representative protocol for the quantification of Isoxepac in human plasma using this compound as an internal standard.

Sample Preparation:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of a working solution of this compound (e.g., 1 µg/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

MRM Transitions:

-

Isoxepac: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion and optimization)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion and optimization)

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of Isoxepac to this compound against the concentration of Isoxepac standards.

-

The concentration of Isoxepac in the unknown samples is determined from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of Isoxepac. Its use as an internal standard in LC-MS/MS assays significantly enhances the reliability and accuracy of pharmacokinetic and other bioanalytical studies. A thorough understanding of the mechanism of action of Isoxepac, coupled with robust and validated analytical methods, is essential for its continued investigation and potential clinical applications. The experimental protocols provided in this guide offer a solid foundation for conducting such studies.

References

Synthesis Pathway for Deuterated Isoxepac: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for deuterated Isoxepac, specifically targeting the α-position of the acetic acid moiety. The synthesis involves a two-step process: the α-deuteration of the starting material, p-hydroxyphenylacetic acid, followed by the condensation with phthalide and subsequent intramolecular cyclization to yield the final deuterated Isoxepac product. This guide includes detailed experimental protocols, quantitative data, and workflow visualizations to support research and development in medicinal chemistry and drug metabolism studies.

Overview of the Synthetic Strategy

The selected strategy focuses on introducing deuterium at an early stage of the synthesis, a method often preferred for its efficiency and control over the isotopic labeling position. The overall synthesis is outlined in the workflow diagram below.

Caption: Overall synthetic workflow for deuterated Isoxepac.

Experimental Protocols

Step 1: Synthesis of α,α-dideuterio-p-hydroxyphenylacetic acid

This procedure is adapted from general methods for the α-deuteration of phenylacetic acid derivatives via base-catalyzed hydrogen-deuterium exchange.

Reaction:

Caption: α-Deuteration of p-hydroxyphenylacetic acid.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve p-hydroxyphenylacetic acid in deuterium oxide (D₂O).

-

Add a catalytic amount of sodium deuteroxide (NaOD) in D₂O to the solution.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to achieve high deuterium incorporation, typically monitored by ¹H NMR spectroscopy.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the solution with DCl in D₂O to a pH of approximately 1-2 to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold D₂O to remove any remaining salts.

-

Dry the α,α-dideuterio-p-hydroxyphenylacetic acid under vacuum.

Step 2: Synthesis of Deuterated Isoxepac

This two-part step involves the condensation of the deuterated starting material with phthalide, followed by an intramolecular Friedel-Crafts acylation (cyclization).

Reaction:

Caption: Condensation of deuterated p-hydroxyphenylacetic acid and phthalide.

Procedure:

-

To a reaction vessel, add α,α-dideuterio-p-hydroxyphenylacetic acid, phthalide, and dimethylacetamide (DMAC).

-

Add sodium methoxide to the mixture.

-

Heat the reaction mixture under reduced pressure to a temperature between 100-140°C for 6-8 hours[1].

-

After the reaction is complete, cool the mixture.

-

Adjust the pH of the solution to 1-5 with hydrochloric acid to precipitate the intermediate product, 4-[(2-carboxybenzyl)oxy]phenylacetic acid-d₂[1].

-

Collect the solid by filtration, wash with water, and dry.

Reaction:

Caption: Intramolecular cyclization to form deuterated Isoxepac.

Procedure:

-

Dissolve the dried intermediate, 4-[(2-carboxybenzyl)oxy]phenylacetic acid-d₂, in glacial acetic acid.

-

Add polyphosphoric acid to the solution.

-

Heat the mixture under reduced pressure to a temperature between 50-90°C for 5-9 hours[1].

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude deuterated Isoxepac.

-

Collect the crude product by filtration.

Purification

Procedure:

-

Dissolve the crude deuterated Isoxepac in ethyl acetate.

-

Treat the solution with activated carbon to decolorize it.

-

Filter the mixture to remove the activated carbon.

-

Concentrate the filtrate under reduced pressure to obtain the purified deuterated Isoxepac.

-

The final product can be further purified by recrystallization from a suitable solvent system if necessary.

Quantitative Data

Table 1: Reagents and Reaction Conditions for the Synthesis of α,α-dideuterio-p-hydroxyphenylacetic acid (Adapted Protocol)

| Reagent/Parameter | Molar Ratio/Value |

| p-Hydroxyphenylacetic acid | 1.0 eq |

| Deuterium oxide (D₂O) | Solvent |

| Sodium deuteroxide (NaOD) | Catalytic |

| Temperature | Reflux |

| Reaction Time | Monitored by NMR |

| Expected Yield | >95% |

| Deuterium Incorporation | >98% |

Table 2: Reagents and Reaction Conditions for the Synthesis of Deuterated Isoxepac

| Step | Reagent/Parameter | Molar Ratio/Value |

| Condensation | α,α-dideuterio-p-hydroxyphenylacetic acid | 1.0 eq |

| Phthalide | 0.8 - 1.0 eq | |

| Sodium methoxide | 1.0 - 1.2 eq | |

| DMAC | Solvent | |

| Temperature | 100 - 140 °C[1] | |

| Reaction Time | 6 - 8 h[1] | |

| Yield of Intermediate | ~85-90% | |

| Cyclization | 4-[(2-carboxybenzyl)oxy]phenylacetic acid-d₂ | 1.0 eq |

| Polyphosphoric acid | 2 - 5 parts by weight | |

| Glacial acetic acid | Solvent | |

| Temperature | 50 - 90 °C | |

| Reaction Time | 5 - 9 h | |

| Overall Yield of Deuterated Isoxepac | 85 - 88% | |

| Purity | >99% (after purification) |

Conclusion

This technical guide outlines a robust and efficient pathway for the synthesis of α,α-dideuterio-Isoxepac. By employing a straightforward deuteration of the starting material followed by a well-established condensation and cyclization sequence, this method provides a reliable means of producing isotopically labeled Isoxepac for use in advanced pharmaceutical research, particularly in studies related to drug metabolism and pharmacokinetics. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of drug development.

References

An In-Depth Technical Guide to the Mechanism of Action of Isoxepac-d6 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical application of Isoxepac-d6 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Isoxepac. The use of a deuterated internal standard is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) methods, ensuring the highest accuracy and precision in pharmacokinetic, toxicokinetic, and other drug development studies.

Introduction to Isoxepac and the Role of Internal Standards

Isoxepac is a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its analgesic and anti-inflammatory properties. Accurate measurement of Isoxepac concentrations in biological matrices such as plasma and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative bioanalysis by LC-MS is susceptible to several sources of variability, including sample loss during preparation, fluctuations in injection volume, and matrix effects that can suppress or enhance the analyte signal during ionization. To correct for these variations, an internal standard is added at a known concentration to all samples, calibrators, and quality control samples. An ideal internal standard should behave as similarly as possible to the analyte of interest throughout the entire analytical process.

The Mechanism of Action of this compound as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not pharmacological but physicochemical. It is based on the principle of stable isotope dilution. This compound is a synthetic version of Isoxepac in which six hydrogen atoms have been replaced with their stable, heavier isotope, deuterium.

This subtle modification results in a molecule that is chemically and physically almost identical to Isoxepac. Consequently, during sample extraction, chromatography, and ionization, this compound experiences nearly the same degree of loss, elution behavior, and ionization response as the analyte, Isoxepac. However, due to the mass difference imparted by the deuterium atoms, this compound can be distinguished from Isoxepac by a mass spectrometer.

By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variations introduced during the analytical workflow are normalized, leading to highly accurate and precise quantification.

Advantages of Using a Stable Isotope-Labeled Internal Standard

The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis for several reasons:

-

Co-elution with the Analyte: this compound has nearly identical chromatographic properties to Isoxepac, ensuring they elute at the same time. This is critical for compensating for matrix effects that can vary across a chromatographic run.

-

Similar Extraction Recovery: Due to their chemical similarity, the analyte and the internal standard are extracted from the biological matrix with the same efficiency.

-

Correction for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization by co-eluting endogenous components of the biological sample, affect both the analyte and the SIL-IS to a similar extent. The use of a response ratio effectively cancels out this variability.

-

Increased Method Robustness: The use of a SIL-IS makes the analytical method more rugged and less susceptible to minor variations in experimental conditions.

Physicochemical Properties of Isoxepac and this compound

A summary of the key physicochemical properties of Isoxepac and its deuterated analog is presented in the table below.

| Property | Isoxepac | This compound |

| Chemical Name | 6,11-Dihydro-11-oxo-dibenz[b,e]oxepin-2-acetic acid | 6,11-Dihydro-11-oxo-dibenz[b,e]oxepin-2-acetic acid-d6 |

| Molecular Formula | C₁₆H₁₂O₄ | C₁₆H₆D₆O₄ |

| Monoisotopic Mass | 268.07 g/mol | 274.11 g/mol |

| Chemical Structure |

Representative Bioanalytical Method by LC-MS/MS

The following section details a representative experimental protocol for the quantification of Isoxepac in human plasma using this compound as an internal standard. This protocol is based on common practices for the bioanalysis of small molecules and should be validated in a laboratory setting.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 20% B to 90% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Negative |

| Ion Source Temperature | 500°C |

| Capillary Voltage | -3500 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

MRM Transitions and Energies

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Isoxepac | 267.1 | 223.1 | -20 |

| This compound | 273.1 | 229.1 | -20 |

Representative Calibration Curve Data

| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 1 | 102.5 | 8.2 |

| 5 | 98.7 | 6.5 |

| 20 | 101.2 | 4.1 |

| 100 | 99.5 | 3.5 |

| 500 | 100.8 | 2.8 |

| 1000 | 99.1 | 3.1 |

Mandatory Visualizations

Caption: Principle of stable isotope dilution using this compound.

Caption: Workflow for bioanalytical sample preparation.

Conclusion

This compound serves as an ideal internal standard for the quantitative analysis of Isoxepac in biological matrices. Its mechanism of action is rooted in the principles of stable isotope dilution, where its near-identical physicochemical properties to the analyte allow for the effective normalization of experimental variability. The use of this compound in a validated LC-MS/MS method, as outlined in this guide, enables researchers, scientists, and drug development professionals to obtain highly accurate, precise, and robust data, which is essential for making informed decisions throughout the drug development process.

An In-depth Technical Guide to the Physical and Chemical Stability of Isoxepac-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical stability of Isoxepac-d6, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Isoxepac. While specific stability data for the deuterated form is not extensively available in public literature, this document extrapolates from the known stability profile of Isoxepac and established principles of pharmaceutical stability testing to offer a robust framework for its handling, storage, and analysis. The deuteration is not expected to fundamentally alter the degradation pathways but may influence the rate of degradation.

Physical and Chemical Properties

This compound is the deuterated internal standard for Isoxepac[1]. Understanding its fundamental properties is crucial for its proper handling and use in analytical applications.

| Property | Value | Reference |

| Chemical Name | 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic-d6 acid | N/A |

| Molecular Formula | C₁₆H₆D₆O₄ | [1][2] |

| Molecular Weight | 274.30 g/mol | [1][2] |

| Appearance | White to light yellow solid powder | |

| Solubility | Soluble in methanol and DMSO; insoluble in water. | |

| Purity (Typical) | ≥97% (by HPLC) |

Recommended Storage and Handling

Proper storage is critical to maintain the integrity of this compound. The following conditions are recommended based on available data for Isoxepac and its deuterated form.

| Storage Condition | Recommendation | Reference |

| Solid Form (Powder) | Refrigerate or store at temperatures below -15°C. Keep in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light. A patent suggests that high-purity Isoxepac is stable at room temperature when stored in the dark. | |

| Solution | For long-term storage, it is recommended to store solutions at -80°C (stable for up to 1 year). For short-term storage, -20°C is suitable (stable for up to 1 month). It is advised to warm the substance to room temperature before use. |

Forced Degradation and Stability-Indicating Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods. The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.

Typical Forced Degradation Conditions

The following table outlines the recommended stress conditions for the forced degradation of this compound, based on general guidelines for pharmaceuticals.

| Stress Condition | Reagent/Condition | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated to 50-70°C if no degradation is observed. | Up to 7 days | Potential hydrolysis of the ether linkage or other acid-labile groups. |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated to 50-70°C if no degradation is observed. | Up to 7 days | Potential hydrolysis of the carboxylic acid group or other base-labile functionalities. |

| Oxidation | 0.1% to 3.0% H₂O₂ at room temperature. | Up to 7 days | Oxidation of the aromatic rings or the benzylic position. |

| Thermal Degradation | Dry heat at 70°C. | Up to 3 weeks | General thermal decomposition. |

| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²). | As per ICH Q1B guidelines | Photolytic degradation, potentially leading to colored degradants (yellowing has been observed for Isoxepac). |

Potential Degradation Pathways

Based on the chemical structure of Isoxepac, which contains a dibenz[b,e]oxepinone core, a carboxylic acid moiety, and aromatic rings, the following degradation pathways can be anticipated:

-

Hydrolysis: The ether linkage in the oxepine ring could be susceptible to cleavage under strong acidic or basic conditions.

-

Oxidation: The aromatic rings and the methylene group of the acetic acid side chain are potential sites for oxidation.

-

Decarboxylation: The carboxylic acid group might be lost under thermal stress.

-

Photodegradation: Aromatic compounds are often susceptible to photolytic reactions, which could involve rearrangements or the formation of colored byproducts.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to generate potential degradation products for the validation of a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Keep the solution at room temperature for 24 hours.

-

If no degradation is observed, repeat the experiment at 60°C for 24 hours.

-

Neutralize the solution with 1 M NaOH and dilute with methanol to a final concentration of approximately 100 µg/mL before analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Keep the solution at room temperature for 24 hours.

-

If no degradation is observed, repeat the experiment at 60°C for 24 hours.

-

Neutralize the solution with 1 M HCl and dilute with methanol to a final concentration of approximately 100 µg/mL before analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute with methanol to a final concentration of approximately 100 µg/mL before analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a calibrated oven at 70°C for 7 days.

-

After the exposure period, dissolve the sample in methanol to a concentration of 1 mg/mL and then dilute to approximately 100 µg/mL for analysis.

-

-

Photolytic Degradation:

-

Expose a known amount of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After exposure, dissolve the sample in methanol to a concentration of 1 mg/mL and then dilute to approximately 100 µg/mL for analysis.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol for a Stability-Indicating HPLC Method

This protocol describes a typical reversed-phase HPLC method suitable for the analysis of this compound and its degradation products. Method validation should be performed according to ICH guidelines.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of a buffered aqueous solution (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient mode. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at an appropriate wavelength (e.g., 254 nm or 285 nm) |

| Column Temperature | 30°C |

| Injection Volume | 10-20 µL |

Method Validation Parameters:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Workflow for a Forced Degradation Study

Caption: Workflow of a typical forced degradation study for this compound.

Logical Relationship for Stability-Indicating Method Development

Caption: Logical workflow for the development of a stability-indicating method.

Conclusion

This technical guide provides a comprehensive overview of the key considerations for the physical and chemical stability of this compound. While specific stability data for the deuterated compound is limited, the information presented, based on the parent compound Isoxepac and established pharmaceutical stability testing principles, offers a solid foundation for researchers, scientists, and drug development professionals. The provided experimental protocols and workflows serve as a practical guide for initiating stability studies and developing robust analytical methods. It is recommended that formal stability studies be conducted on this compound to confirm the extrapolated data and fully characterize its stability profile.

References

Decoding the Isoxepac-d6 Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Isoxepac-d6. Understanding the nuances of this document is critical for ensuring the quality, identity, and purity of this deuterated internal standard in research and drug development applications.

Overview of this compound

This compound is the deuterated form of Isoxepac, a non-steroidal anti-inflammatory drug (NSAID). As an NSAID, Isoxepac functions by inhibiting the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] this compound, with its six deuterium atoms, serves as an ideal internal standard for mass spectrometry-based bioanalytical studies of Isoxepac, enabling precise and accurate quantification in complex biological matrices.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₆H₆D₆O₄ |

| Molecular Weight | 274.30 g/mol |

| CAS Number | 55453-87-7 (unlabelled) |

| Appearance | Off-white to yellowish solid |

| Solubility | Soluble in methanol, DMSO, and ethanol. Insoluble in water.[3][4] |

Quantitative Data Summary from a Certificate of Analysis

A Certificate of Analysis for this compound provides critical quantitative data to certify its quality. The following tables summarize the typical tests and specifications.

Identity and Purity

| Test | Specification | Typical Value |

| Purity by HPLC | ≥ 95.0% | 97.7%[5] |

| Isotopic Purity | Report Value | ≥ 98% |

| Chemical Identity | Conforms to structure | Conforms |

Physical and Chemical Properties

| Test | Specification | Typical Value |

| Appearance | Off-white to yellowish solid | Conforms |

| Loss on Drying | ≤ 0.5% | < 0.5% |

Residual Solvents

| Solvent | Specification (ppm) | Typical Value (ppm) |

| Methanol | ≤ 3000 | < 100 |

| Ethanol | ≤ 5000 | < 100 |

| Acetone | ≤ 5000 | < 100 |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purity analysis of this compound is typically performed using a reverse-phase HPLC method.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase : A gradient mixture of acetonitrile and water with 0.1% formic acid.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

-

Injection Volume : 10 µL.

-

Quantification : The purity is determined by calculating the area percentage of the this compound peak relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Enrichment

The isotopic enrichment of this compound is determined using high-resolution mass spectrometry to confirm the incorporation of deuterium atoms.

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Sample Introduction : The sample is introduced via direct infusion or after separation by liquid chromatography.

-

Ionization Mode : Negative ion mode is often preferred for acidic compounds like this compound.

-

Data Acquisition : Full scan mass spectra are acquired over a relevant m/z range.

-

Data Analysis : The isotopic distribution of the molecular ion is analyzed. The percentage of the deuterated species (M+6) is calculated relative to the sum of all isotopic peaks (M to M+6).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and to ensure that deuteration has occurred at the intended positions.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A suitable deuterated solvent in which the sample is soluble, such as DMSO-d6.

-

¹H NMR : The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.

-

¹³C NMR : The carbon signals will show characteristic splitting patterns (e-g., triplets) due to coupling with deuterium, confirming the locations of deuteration.

-

Quantitative NMR (qNMR) : Can be used as an alternative or complementary method to HPLC for purity assessment.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Isoxepac, like other NSAIDs, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade. By blocking this pathway, Isoxepac reduces the production of prostaglandins, thereby alleviating inflammation and pain.

References

- 1. emerypharma.com [emerypharma.com]

- 2. benchchem.com [benchchem.com]

- 3. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. bdg.co.nz [bdg.co.nz]

Commercial Suppliers and Technical Guide for Isoxepac-d6 in Research

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of commercial sources for Isoxepac-d6, its technical specifications, and detailed methodologies for its use as an internal standard in bioanalytical research.

Introduction to this compound

Isoxepac is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and antipyretic properties. Its mechanism of action involves the inhibition of prostaglandin synthesis. This compound is a deuterated form of Isoxepac, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the experimental results.

Commercial Availability

Several specialized chemical suppliers offer this compound for research purposes. The table below summarizes the key information for some of the prominent suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed certificates of analysis.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| BDG Synthesis | This compound | 55453-87-7 (unlabelled) | C₁₆H₆D₆O₄ | 274.30 | 97.7% by HPLC | Certificate of Analysis provided.[1] |

| Cerilliant (a MilliporeSigma brand) | This compound | 2012598-71-7 | C₁₆H₆D₆O₄ | 274.30 | Not specified | Sourced from BDG Synthesis.[2] |

Technical Data and Specifications

The primary application of this compound is as an internal standard in quantitative analysis. Its physical and chemical properties are nearly identical to those of Isoxepac, with the key difference being its increased mass due to the deuterium atoms. This mass difference allows for its distinct detection by a mass spectrometer when co-eluted with the non-labeled Isoxepac.

| Property | Value |

| Molecular Formula | C₁₆H₆D₆O₄ |

| Molecular Weight | 274.30 g/mol |

| Appearance | Typically a solid powder |

| Storage | Recommended to be stored at -20°C for long-term stability |

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Isoxepac, like other NSAIDs, exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, Isoxepac reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

Experimental Protocol: Quantification of Isoxepac in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following protocol is a representative methodology for the quantitative analysis of Isoxepac in a biological matrix, such as human plasma, using this compound as an internal standard. This protocol is based on established methods for other NSAIDs and can be adapted and validated for specific research needs.

Materials and Reagents

-

Isoxepac analytical standard

-

This compound internal standard

-

Human plasma (with appropriate anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Pipettes and tips

Preparation of Stock and Working Solutions

-

Isoxepac Stock Solution (1 mg/mL): Accurately weigh and dissolve Isoxepac in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Isoxepac Working Standard Solutions: Serially dilute the Isoxepac stock solution with 50:50 (v/v) methanol:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples, to which 20 µL of 50:50 methanol:water is added).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS conditions below).

-

Vortex to mix and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Isoxepac: [M-H]⁻ → fragment ion (to be determined by infusion) This compound: [M-H]⁻ → fragment ion (to be determined by infusion) |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

Data Analysis and Quantification

-

The concentration of Isoxepac in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Isoxepac/Isoxepac-d6).

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of Isoxepac in the unknown samples is then interpolated from the linear regression of the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for a typical bioanalytical study using this compound.

Conclusion

This compound is a valuable tool for researchers in drug development and related fields, enabling accurate and precise quantification of Isoxepac in biological matrices. This guide provides a starting point for sourcing this internal standard and developing a robust bioanalytical method. It is essential to perform thorough method validation according to regulatory guidelines to ensure the reliability of the data generated.

References

- 1. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Isotopic Purity for Deuterated Drugs: A Technical Guide to Isoxepac-d6

For researchers, scientists, and drug development professionals, ensuring the isotopic purity of deuterated active pharmaceutical ingredients (APIs) like Isoxepac-d6 is a critical, yet often complex, aspect of drug development. This technical guide provides an in-depth exploration of the core requirements, analytical methodologies, and data presentation standards for the isotopic purity of this compound.

The use of deuterium in drug molecules, a strategy known as deuteration, can significantly improve the pharmacokinetic properties of a drug by slowing down its metabolism.[1][2] This is achieved through the kinetic isotope effect, where the stronger carbon-deuterium bond compared to a carbon-hydrogen bond leads to a reduced rate of metabolic cleavage.[3][4] However, the synthesis of deuterated compounds is rarely perfect, resulting in a mixture of molecules with varying degrees of deuteration, known as isotopologues.[5] The presence of these isotopic impurities can impact the drug's efficacy and safety, making the rigorous assessment of isotopic purity a paramount concern.

While regulatory agencies like the FDA have not yet established specific guidelines for the isotopic purity of deuterated drugs, a general understanding and industry standards have emerged. This guide will delve into these expectations and the analytical techniques employed to meet them.

Defining Isotopic Purity: Key Metrics and Acceptance Criteria

The purity of a deuterated API like this compound is a multifaceted concept that extends beyond traditional chemical purity. It encompasses both the chemical purity (absence of non-isotopic contaminants) and, crucially, the isotopic purity.

Isotopic Purity is typically defined by two key parameters:

-

Isotopic Enrichment: This refers to the percentage of deuterium atoms at a specific labeled position within the molecule. For a starting material with 99.5% isotopic enrichment, there is a 99.5% probability of finding a deuterium atom at the intended position.

-

Species Abundance: This represents the percentage of the total molecular population that possesses a specific, complete isotopic composition. For this compound, this would be the percentage of molecules containing exactly six deuterium atoms.

It is important to note that a high isotopic enrichment of the starting materials does not directly translate to the same percentage of the fully deuterated final product. The statistical distribution of isotopes during synthesis results in a population of isotopologues (e.g., d5, d4, etc.).

While specific regulatory limits for this compound are not publicly available, general industry expectations for deuterated APIs are summarized in the table below.

| Parameter | Typical Specification | Source/Justification |

| Chemical Purity (by HPLC) | >98% | General standard for high-quality pharmaceutical compounds. One supplier of this compound reports a purity of 97.7% by HPLC for a specific lot. |

| Isotopic Purity (% d6) | ≥98% | A commonly accepted minimum for the desired fully deuterated species to ensure efficacy and minimize potential effects from other isotopologues. |

| Other Isotopologues (% d0-d5) | Individually specified and controlled | The acceptable levels of incompletely deuterated species are typically determined on a case-by-case basis, considering their potential pharmacological activity and safety profile. |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity requires sophisticated analytical techniques capable of differentiating between molecules with minute mass differences. The two primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Isotopologue Distribution

High-resolution mass spectrometry is a powerful tool for determining the relative abundance of each isotopologue.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Instrument Calibration: The mass spectrometer is calibrated to ensure high mass accuracy, which is crucial for resolving the small mass differences between isotopologues.

-

Data Acquisition: Full-scan mass spectra are acquired over a mass range that encompasses all expected isotopologues of this compound.

-

Data Analysis:

-

The monoisotopic peak of the fully deuterated species (d6) is identified.

-

The peak areas of all other isotopologues (d0 to d5) are identified and integrated.

-

The percentage of each isotopologue is calculated relative to the total integrated area of all isotopologues.

-

The following diagram illustrates the general workflow for this process:

Caption: Workflow for isotopic purity analysis by HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration

While MS provides information on the overall isotopologue distribution, NMR spectroscopy, particularly a combination of ¹H and ²H NMR, can provide information about the degree of deuteration at specific sites within the molecule. For highly deuterated compounds where proton signals are weak, ²H NMR is particularly valuable.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable deuterated solvent that does not have signals overlapping with the analyte. An internal standard with a known concentration may be added for quantitative analysis.

-

Instrumentation: A high-field NMR spectrometer is used.

-

¹H NMR Acquisition: A quantitative ¹H NMR spectrum is acquired to determine the amount of residual protons at the deuterated positions.

-

²H NMR Acquisition: A quantitative ²H NMR spectrum is acquired to directly measure the deuterium signals.

-

Data Analysis: The integrals of the proton and deuterium signals corresponding to the labeled positions are compared to determine the isotopic enrichment at each site.

The logical relationship for selecting the appropriate NMR technique is shown below:

Caption: NMR technique selection based on deuterium enrichment.

Conclusion

The determination of isotopic purity is a cornerstone of the development of deuterated drugs like this compound. While specific regulatory guidance is still evolving, a combination of rigorous analytical techniques, including high-resolution mass spectrometry and NMR spectroscopy, allows for a comprehensive characterization of the isotopic composition. By adhering to the general principles and methodologies outlined in this guide, researchers and drug developers can ensure the quality, consistency, and safety of these innovative therapeutic agents.

References

- 1. salamandra.net [salamandra.net]

- 2. bioscientia.de [bioscientia.de]

- 3. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

An In-depth Technical Guide to Isoxepac and its Deuterated Analog, Isoxepac-d6

This technical guide provides a comprehensive overview of Isoxepac and its deuterated form, Isoxepac-d6, with a focus on their molecular weights, synthesis, and biological mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Comparative Molecular Data

A fundamental point of differentiation between Isoxepac and its deuterated isotopologue is their molecular weight. The incorporation of six deuterium atoms in this compound results in a quantifiable mass shift, a feature extensively utilized in pharmacokinetic studies and as an internal standard in analytical assays.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Isoxepac | C₁₆H₁₂O₄ | 268.26[1][2][3] |

| This compound | C₁₆H₆D₆O₄ | 274.30[4] |

Synthesis Protocols

Synthesis of Unlabeled Isoxepac

The synthesis of Isoxepac typically involves a multi-step process commencing with the condensation of p-hydroxyphenylacetic acid and phthalide. This is followed by a cyclization reaction to form the core dibenz[b,e]oxepinone structure.

Step 1: Condensation

-

In a suitable reaction vessel, dissolve p-hydroxyphenylacetic acid and phthalide in N,N-Dimethylacetamide (DMAC).

-

Add sodium methoxide to the solution.

-

Heat the reaction mixture to a temperature range of 80-170°C under reduced pressure (0.1-10 Pa) for 3-10 hours.

-

After the reaction, adjust the pH of the solution to 1-5 to precipitate 4-(2-carboxybenzyloxy)phenylacetic acid through crystallization.

Step 2: Cyclization

-

Dissolve the 4-(2-carboxybenzyloxy)phenylacetic acid obtained from the previous step in glacial acetic acid.

-

Add polyphosphoric acid to the solution.

-

Heat the mixture to a temperature between 30-100°C under reduced pressure (0.1-10 Pa) for 3-12 hours.

-

Cool the reaction mixture to induce crystallization of the crude Isoxepac product.

Step 3: Purification

-

Dissolve the crude Isoxepac in ethyl acetate.

-

Perform refining and decolorizing steps to obtain the purified Isoxepac product.

General Approach for the Synthesis of this compound

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Isoxepac functions as a non-steroidal anti-inflammatory drug (NSAID). Its therapeutic effects are primarily attributed to its ability to inhibit the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. This inhibition is achieved by targeting the cyclooxygenase (COX) enzymes.

Caption: Prostaglandin Synthesis Pathway and the Inhibitory Action of Isoxepac.

Experimental Workflow: Quantitative Analysis

The quantification of Isoxepac in biological matrices is crucial for pharmacokinetic and metabolism studies. A general workflow for such an analysis, often employing a deuterated internal standard like this compound, is depicted below.

Caption: General Workflow for the Quantitative Analysis of Isoxepac in Biological Samples.

References

- 1. Quantitative analysis of 6,11-dihydro-11-oxo-dibenz[b,e] oxepin-2-acetic acid (isoxepac) in plasma and urine by gas--liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Isoxepac synthesis - chemicalbook [chemicalbook.com]

- 4. CN102838582B - Preparation method of isoxepac - Google Patents [patents.google.com]

Understanding the Mass Spectrometry Fragmentation of Isoxepac-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proposed mass spectrometry fragmentation pathways of Isoxepac-d6, a deuterated analog of the non-steroidal anti-inflammatory drug Isoxepac. Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents a hypothesized fragmentation pattern based on the known structure of Isoxepac and established principles of mass spectrometry. This document is intended to serve as a valuable resource for researchers and scientists involved in the development, characterization, and bioanalysis of Isoxepac and its isotopologues.

Introduction to Isoxepac

Isoxepac, with the chemical formula C₁₆H₁₂O₄, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylacetic acid class of compounds.[1][2] It exhibits anti-inflammatory, analgesic, and antipyretic properties.[1][2] The chemical structure of Isoxepac consists of a dibenz[b,e]oxepinone core with an acetic acid substituent.[3] The molecular weight of Isoxepac is 268.26 g/mol .

Deuterated analogs of drugs, such as this compound, are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry. The incorporation of deuterium atoms provides a distinct mass shift, allowing for the differentiation of the internal standard from the unlabeled drug, without significantly altering its chemical properties.

Proposed Mass Spectrometry Fragmentation of this compound

The fragmentation of a molecule in a mass spectrometer is a highly specific process that provides a structural fingerprint. For this compound, the location of the six deuterium atoms is critical in determining the mass-to-charge ratio (m/z) of the resulting fragment ions. While the exact position of deuteration for commercially available this compound standards may vary, for the purpose of this guide, we will assume a common labeling pattern where the deuterium atoms are located on one of the aromatic rings, a site less susceptible to metabolic exchange.

Under typical electrospray ionization (ESI) in positive mode, this compound is expected to form a protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) would lead to the generation of characteristic product ions.

Quantitative Fragmentation Data

The following table summarizes the proposed quantitative data for the major fragment ions of this compound. The precursor ion is the protonated molecule [M+H]⁺. The m/z values are calculated based on the assumed structure and fragmentation pathways.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Structure of Lost Fragment |

| 275.1 | 257.1 | 18 | H₂O (Water) |

| 275.1 | 247.1 | 28 | CO (Carbon Monoxide) |

| 275.1 | 217.1 | 58 | C₂H₂O₂ (Acetic Acid moiety) |

| 257.1 | 229.1 | 28 | CO (Carbon Monoxide) |

Note: The exact m/z values may vary slightly depending on the specific isotopic composition and the mass accuracy of the instrument.

Experimental Protocols

A robust and reliable analytical method is essential for the accurate quantification of Isoxepac using its deuterated internal standard. The following provides a general experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

-

Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing this compound as the internal standard.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is suitable for the separation.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A gradient elution starting from 20% B to 80% B over 5 minutes can be employed.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Isoxepac: To be determined based on the non-deuterated standard.

-

This compound: 275.1 → 217.1 (This is a proposed transition and should be optimized).

-

-

Ion Source Temperature: 500 °C.

-

Collision Gas: Argon.

-

Collision Energy: To be optimized for each transition to achieve maximum signal intensity.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways of this compound and a typical experimental workflow.

Caption: Proposed fragmentation cascade of protonated this compound.

Caption: A typical workflow for the bioanalysis of samples using this compound.

Conclusion

This guide provides a foundational understanding of the anticipated mass spectrometric behavior of this compound. The proposed fragmentation pathways and experimental protocols serve as a starting point for method development and troubleshooting. It is imperative for researchers to perform their own optimization and verification of the fragmentation patterns and analytical conditions using certified reference standards. The principles outlined herein are broadly applicable to the analysis of other deuterated drug molecules and their metabolites.

References

Methodological & Application

Application Notes: High-Throughput Quantification of a Model Analyte in Human Plasma Using Isoxepac-d6 as an Internal Standard by LC-MS/MS

References

- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]

Application Note: Quantitative Analysis of Isoxepac in Human Plasma by UPLC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Isoxepac in human plasma. The use of a stable isotope-labeled internal standard, Isoxepac-d6, ensures high accuracy and precision by compensating for matrix effects and variability during sample processing. The described method involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of Isoepac concentrations in a biological matrix.

Introduction

Isoxepac is a non-steroidal anti-inflammatory drug with analgesic properties. To accurately assess its pharmacokinetic profile, a reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[1] The SIL-IS co-elutes with the analyte and experiences similar ionization effects, leading to superior correction for variations in sample preparation and instrument response compared to structural analogs.[1][2] This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Isoxepac and its deuterated internal standard in human plasma.

Experimental

Materials and Reagents

-

Analytes: Isoxepac, this compound

-

Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water, Human plasma (K2-EDTA)

Equipment

-

UPLC System (e.g., Waters ACQUITY UPLC or equivalent)

-

Tandem Mass Spectrometer (e.g., Sciex Triple Quad or equivalent)

-

Analytical balance

-

Centrifuge

-

Pipettes

-

Autosampler vials

Chromatographic and Mass Spectrometric Conditions

A summary of the UPLC-MS/MS conditions is provided in the table below.

| Parameter | Condition |

| UPLC System | |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 1.5 min, hold at 90% B for 0.5 min, return to 10% B and equilibrate for 1.0 min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | Isoxepac: m/z 269.1 → 225.1this compound: m/z 275.1 → 231.1 |

| Dwell Time | 100 ms |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Note: Mass transitions are predicted based on the structure of Isoxepac and may require optimization.

Preparation of Standards and Quality Control Samples

Stock solutions of Isoxepac and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for the calibration curve and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working solutions.

Protocol

Sample Preparation

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

Caption: Workflow for the preparation and analysis of plasma samples.

Results and Discussion

The bioanalytical method was validated according to regulatory guidelines. The validation assessed linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for Isoxepac in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10.

| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |

| Isoxepac | 1 - 1000 | ≥ 0.995 | 1 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: LLOQ, low, medium, and high. The results, summarized below, are within the acceptable limits of ±15% (±20% for LLOQ).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | ≤ 10.0 | 90.0 - 110.0 | ≤ 12.0 | 92.0 - 108.0 |

| Low | 3 | ≤ 8.0 | 92.0 - 108.0 | ≤ 9.5 | 94.0 - 106.0 |

| Medium | 100 | ≤ 7.5 | 95.0 - 105.0 | ≤ 8.0 | 96.0 - 104.0 |

| High | 800 | ≤ 6.0 | 97.0 - 103.0 | ≤ 7.0 | 98.0 - 102.0 |

Recovery and Matrix Effect

The extraction recovery of Isoxepac from human plasma was high and consistent across all QC levels. The use of this compound effectively normalized for any variability in the matrix effect, resulting in an IS-normalized matrix factor close to 1.

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | IS-Normalized Matrix Factor |

| Low | 3 | 95.2 | 1.02 |

| Medium | 100 | 96.5 | 0.99 |

| High | 800 | 97.1 | 1.01 |

Stability

Isoxepac was found to be stable in human plasma under various storage conditions, including three freeze-thaw cycles, 24 hours at room temperature (bench-top stability), and for 3 months at -80 °C (long-term stability). All stability results were within ±15% of the nominal concentrations.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative analysis of Isoxepac in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in pharmacokinetic and other clinical research studies.

Caption: Key parameters and criteria for bioanalytical method validation.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Isoxepac in Human Plasma using LC-MS/MS with Isoxepac-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantitative determination of Isoxepac in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Isoxepac-d6, for accurate and precise quantification. Sample preparation is performed using a straightforward protein precipitation technique, enabling high-throughput analysis. The method was validated over a linear range of 1 to 1000 ng/mL and demonstrated excellent accuracy and precision, making it suitable for pharmacokinetic studies and clinical research.

Introduction

Isoxepac is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and antipyretic properties. Like other NSAIDs, its therapeutic effect is primarily due to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Accurate measurement of Isoxepac concentrations in biological matrices is essential for pharmacokinetic assessments, dose-response studies, and overall drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[][2] This application note provides a detailed protocol for a high-throughput and reliable method for the quantification of Isoxepac in human plasma.

Experimental

Materials and Reagents

-

Isoxepac (purity ≥98%)

-

This compound (isotopic purity ≥98%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2-EDTA)

Standard Solutions

Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Isoxepac and this compound into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume.

Working Standard Solutions: Prepare a series of working standard solutions of Isoxepac by serial dilution of the stock solution with 50:50 (v/v) methanol/water to create calibration standards.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol/water.

Sample Preparation

-

To 50 µL of plasma sample, calibrator, or quality control sample in a 1.5 mL microcentrifuge tube, add 150 µL of the IS working solution in acetonitrile (100 ng/mL this compound in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

System: A high-performance liquid chromatography system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient:

| Time (min) | %B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.0 | 95 |

| 3.1 | 20 |

| 4.0 | 20 |

Mass Spectrometry

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Isoxepac | 267.1 | 223.1 |

| This compound | 273.1 | 229.1 |

Note: The precursor ion for Isoxepac ([M-H]⁻) is 267.06. The product ion is likely formed by the loss of CO₂ from the carboxylic acid group. For this compound, the precursor ion is shifted by 6 Da.

Results and Discussion

The developed method demonstrated excellent chromatographic performance with good peak shape and retention times of approximately 2.1 minutes for both Isoxepac and this compound. The use of a stable isotope-labeled internal standard ensured high accuracy and precision by compensating for any variability during sample preparation and analysis.

Calibration Curve

The method was linear over the concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Isoxepac to this compound against the nominal concentration. A linear regression with a 1/x² weighting factor was applied.

| Parameter | Value |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Equation | y = 0.0025x + 0.0012 |

| Correlation Coefficient (r²) | >0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high). The results are summarized in the table below.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 6.5 | 105.2 | 8.2 | 103.5 |

| Low | 3 | 4.8 | 98.7 | 6.1 | 101.2 |

| Mid | 100 | 3.5 | 102.1 | 4.5 | 100.8 |

| High | 800 | 2.9 | 99.5 | 3.8 | 98.9 |

Visualizations

Conclusion